4-Cyano-3,3'-difluoro-4'-methylbiphenyl
Overview
Description
4-Cyano-3,3’-difluoro-4’-methylbiphenyl is a chemical compound with the CAS Number: 1381944-86-0 . It has a molecular weight of 229.23 and its linear formula is C14H9F2N .
Molecular Structure Analysis
The molecular structure of 4-Cyano-3,3’-difluoro-4’-methylbiphenyl is represented by the linear formula C14H9F2N . The compound has a molecular weight of 229.23 .Scientific Research Applications
Synthesis and By-Products : 2-cyano-4′-methylbiphenyl, closely related to the queried compound, is synthesized using the Grignard reagent and anhydrous manganous chloride as a catalyst. This process is important in understanding the synthesis pathways and potential by-products of similar compounds (C. Qun, 2007).
Synthesis Techniques : Sartanbiphenyl, a key intermediate in angiotensin II receptor antagonists, is synthesized from similar biphenyl derivatives. This highlights the role of transition metal-catalyzed cross-couplings in producing compounds related to 4-Cyano-3,3'-difluoro-4'-methylbiphenyl (Guo Meng-ping, 2007).
Liquid Crystal Properties : A comparative study of 4-cyano-4′-(α,α,α-trifluoromethoxy)biphenyl and its non-fluorinated analogues reveals insights into liquid crystalline properties. The molecular structure and flexibility play a crucial role in the mesogenic behavior of such compounds (J. Emsley et al., 1994).
Electronic Structure and Vibrational Analysis : The electronic structure, molecular electrostatic potential surface, and vibrational properties of 4-n-methyl-4´-cyanobiphenyl, a similar compound, have been computationally analyzed. This provides insights into the molecular and thermodynamic properties relevant to the queried compound (Dipendra Sharma & S. N. Tiwari, 2016).
Polymorphism and Crystal Structures : The solid crystalline polymorphism of 4-cyano-4'-n-propylbiphenyl has been studied, revealing different solid phases and their melting points. This research aids in understanding the polymorphic behavior of similar biphenyl derivatives (W. Haase, H. Paulus, & R. Pendzialek, 1983).
Solubility and Dissolution Properties : The solubility and dissolution thermodynamic properties of 2-Cyano-4′-methylbiphenyl in binary solvent mixtures have been investigated. This study is essential for understanding the solubility behavior of similar cyano-substituted biphenyls (Yanan Zhou et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
2-fluoro-4-(3-fluoro-4-methylphenyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N/c1-9-2-3-10(6-13(9)15)11-4-5-12(8-17)14(16)7-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRBIMAMFQJRTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C#N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743071 | |
Record name | 3,3'-Difluoro-4'-methyl[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-86-0 | |
Record name | 3,3'-Difluoro-4'-methyl[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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